ethyl (1-oxophthalazin-2(1H)-yl)acetate
CAS No.: 18584-72-0
Cat. No.: VC21371607
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18584-72-0 |
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Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.23g/mol |
IUPAC Name | ethyl 2-(1-oxophthalazin-2-yl)acetate |
Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-11(15)8-14-12(16)10-6-4-3-5-9(10)7-13-14/h3-7H,2,8H2,1H3 |
Standard InChI Key | QPVUXEHJLLUSPR-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C(=O)C2=CC=CC=C2C=N1 |
Canonical SMILES | CCOC(=O)CN1C(=O)C2=CC=CC=C2C=N1 |
Introduction
Chemical Structure and Properties
Ethyl (1-oxophthalazin-2(1H)-yl)acetate belongs to the class of heterocyclic compounds containing a phthalazine core structure. The compound is characterized by specific physical and chemical properties that make it valuable for synthetic and medicinal chemistry applications.
Basic Identification and Structural Features
The compound is identified by its unique chemical structure and registered under specific identifiers that facilitate its recognition in scientific literature and chemical databases.
Table 1: Identification Properties of Ethyl (1-oxophthalazin-2(1H)-yl)acetate
Property | Value |
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CAS Number | 18584-72-0 |
IUPAC Name | ethyl 2-(1-oxophthalazin-2-yl)acetate |
Molecular Formula | C₁₂H₁₂N₂O₃ |
Molecular Weight | 232.23 g/mol |
This compound features a phthalazine ring system with a carbonyl group at position 1, creating the 1-oxophthalazin-2(1H)-yl core structure. The N-2 position is functionalized with an acetate group, which includes an ethyl ester moiety. The nitrogen-nitrogen bond within the phthalazine structure contributes significantly to its chemical reactivity and potential biological interactions.
Synthetic Methodologies
The synthesis of ethyl (1-oxophthalazin-2(1H)-yl)acetate has been well-documented in chemical literature, with several approaches available to produce this compound efficiently.
N-Alkylation Approach
The most common and efficient synthetic route involves the selective N-alkylation of phthalazin-1(2H)-one with ethyl chloroacetate:
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Commercially available phthalazin-1(2H)-one is treated with ethyl chloroacetate.
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The reaction is conducted in dry acetone containing anhydrous potassium carbonate (K₂CO₃).
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The mixture is heated at reflux temperature to facilitate the reaction.
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This method produces ethyl (1-oxophthalazin-2(1H)-yl)acetate in approximately 85% yield .
This procedure represents a straightforward and efficient approach to synthesizing the target compound with good yields and relatively mild reaction conditions.
Alternative Synthetic Methods
While N-alkylation remains the method of choice, alternative synthetic approaches include:
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Reaction of phthalazine derivatives with acetic anhydride or acetyl chloride under basic conditions.
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Modifications of substituted phthalazines followed by introduction of the acetate functionality.
These alternative methods may be preferred in specific scenarios depending on the availability of starting materials or the need for selective functionalization.
Chemical Transformations and Derivative Synthesis
Ethyl (1-oxophthalazin-2(1H)-yl)acetate serves as a versatile building block for the synthesis of more complex compounds with enhanced biological activities.
Hydrolysis to Carboxylic Acid
One of the most important transformations involves the saponification of the ester to produce the corresponding carboxylic acid:
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Ethyl (1-oxophthalazin-2(1H)-yl)acetate undergoes hydrolysis in basic conditions.
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The resulting compound, 2-(1-oxophthalazin-2(1H)-yl)acetic acid, serves as a key intermediate for further functionalization .
This carboxylic acid derivative is particularly valuable for coupling reactions with various nucleophiles to produce compounds with diverse biological properties.
Amino Acid Conjugation
The integration of amino acid residues with the phthalazine core structure represents a significant area of research:
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The carboxylic acid derivative can be coupled with amino acid methyl ester hydrochlorides.
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1-Hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) are used as coupling agents.
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The resulting peptide-like compounds show promising biological activities .
These amino acid conjugates have been explored for their potential to enhance biological activities and improve cellular uptake of the phthalazine-based compounds.
Structure-Activity Relationship Considerations
Understanding the relationship between the structure of ethyl (1-oxophthalazin-2(1H)-yl)acetate and its biological activities is crucial for the design of more potent and selective derivatives.
Key Structural Features Influencing Activity
Several structural elements of ethyl (1-oxophthalazin-2(1H)-yl)acetate contribute to its biological potential:
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The phthalazine scaffold provides a rigid core structure that can interact with biological targets.
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The N-2 position substitution with an acetate group contributes to binding interactions.
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The carbonyl group at position 1 may serve as a hydrogen bond acceptor in biological systems.
Modifications to these key structural elements can significantly alter the biological properties of the resulting derivatives.
Optimization Strategies
Based on current research, several strategies have emerged for optimizing the activity of ethyl (1-oxophthalazin-2(1H)-yl)acetate derivatives:
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Introduction of substituents at position 4 of the phthalazine ring, as seen in compounds like ethyl 2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetate .
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Conjugation with amino acids to improve cell uptake and enhance biological activity .
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Conversion to hydrazide derivatives, which have shown promising anticancer properties .
These modifications aim to enhance potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Research Developments and Future Directions
The study of ethyl (1-oxophthalazin-2(1H)-yl)acetate and its derivatives continues to evolve, with new applications and modifications being explored.
Recent Advances in Synthesis and Applications
Recent research has expanded the scope of ethyl (1-oxophthalazin-2(1H)-yl)acetate applications:
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The development of chiral α-amino acid derivatives conjugated with the 1-oxophthalazine moiety as potential antitumor agents .
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Exploration of specific phthalazine-based derivatives as selective anti-breast cancer agents through targeted mechanisms .
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Investigation of structure-activity relationships to optimize therapeutic potential.
Challenges and Future Perspectives
Despite promising results, several challenges remain in the development of ethyl (1-oxophthalazin-2(1H)-yl)acetate-based therapeutics:
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Optimization of selectivity and potency through structural modifications.
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Improvement of pharmacokinetic and pharmacodynamic properties.
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Elucidation of precise mechanisms of action for various biological activities.
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Translation of laboratory findings into clinically viable therapeutic agents.
Future research will likely focus on addressing these challenges through interdisciplinary approaches combining medicinal chemistry, molecular biology, and pharmacology.
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